3-Formyl-4-methoxy-5-methylphenyl boronic acid

Übersicht

Beschreibung

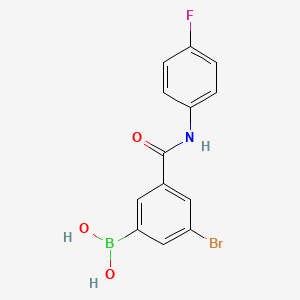

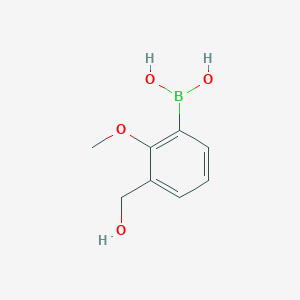

3-Formyl-4-methoxy-5-methylphenyl boronic acid is a chemical compound with the CAS Number: 2121512-68-1 . Its IUPAC name is (3-formyl-4-methoxy-5-methylphenyl)boronic acid . The molecular weight of this compound is 193.99 .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular formula of 3-Formyl-4-methoxy-5-methylphenyl boronic acid is C9H11BO4 . The InChI code is 1S/C9H11BO4/c1-6-3-8 (10 (12)13)4-7 (5-11)9 (6)14-2/h3-5,12-13H,1-2H3 .Chemical Reactions Analysis

Boronic acids, such as 3-Formyl-4-methoxy-5-methylphenyl boronic acid, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date .Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.99 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or pseudohalides .

Preparation of Biologically Active Molecules

3-Formyl-4-methoxy-5-methylphenyl boronic acid can be used in the preparation of biologically and pharmacologically active molecules . These molecules can be used in various fields such as drug discovery and medicinal chemistry .

Synthesis of Bioactive Combretastatin Analogs

This compound can be used in the synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling . Combretastatins are a type of drug used in cancer treatment .

Preparation of Hydroxyphenylnaphthols

3-Formyl-4-methoxy-5-methylphenyl boronic acid can be used in the preparation of hydroxyphenylnaphthols . These compounds are known to inhibit 17β-hydroxysteroid dehydrogenase Type 2, an enzyme involved in steroid metabolism .

Preparation of Aromatic Nitriles

This compound can be used in the preparation of aromatic nitriles via copper-mediated cyanation . Aromatic nitriles are important intermediates in the synthesis of various organic compounds .

Rhodium-Catalyzed Allylic Arylation

3-Formyl-4-methoxy-5-methylphenyl boronic acid can be used in rhodium-catalyzed allylic arylation of meso cyclopentene dicarbonates . This reaction is a key step in the synthesis of various complex organic compounds .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Formyl-4-methoxy-5-methylphenyl boronic acid is a versatile organic compound used in various scientific experiments

Mode of Action

The mode of action of 3-Formyl-4-methoxy-5-methylphenyl boronic acid is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .

Result of Action

The result of the action of 3-Formyl-4-methoxy-5-methylphenyl boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .

Action Environment

The action, efficacy, and stability of 3-Formyl-4-methoxy-5-methylphenyl boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . .

Eigenschaften

IUPAC Name |

(3-formyl-4-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-3-8(10(12)13)4-7(5-11)9(6)14-2/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGRWCFPRBLQFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C=O)OC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301217544 | |

| Record name | Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-4-methoxy-5-methylphenyl boronic acid | |

CAS RN |

2121512-68-1 | |

| Record name | Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301217544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)